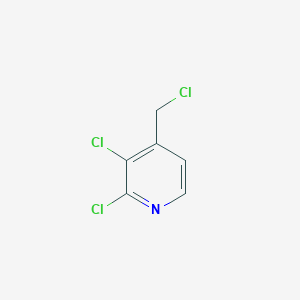

2,3-Dichloro-4-(chloromethyl)pyridine

Description

Properties

IUPAC Name |

2,3-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQDIYZEHWAIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594264 | |

| Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-26-5 | |

| Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Methodological Advancements for 2,3 Dichloro 4 Chloromethyl Pyridine

Precursor Synthesis Pathways Leading to Pyridine (B92270) Core Functionalization

The construction of the 2,3-dichloro-4-(chloromethyl)pyridine framework hinges on the effective synthesis of appropriately substituted pyridine precursors. These pathways often involve either the direct functionalization of a pre-formed pyridine ring or the construction of the heterocyclic system from acyclic precursors. The focus here is on the former, exploring methods to introduce the desired substituents onto a pyridine core with high regioselectivity.

Regioselective Chlorination Methodologies of Pyridine Precursors

The introduction of chlorine atoms at specific positions on the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene, and the directing effects of existing substituents play a crucial role in determining the outcome of chlorination reactions.

Achieving the desired 2,3-dichloro substitution pattern on a 4-methylpyridine (B42270) precursor requires careful control over reaction conditions to manage regioselectivity and prevent over-chlorination. Direct chlorination of pyridine and its alkyl derivatives often leads to a mixture of products. google.com For instance, the chlorination of pyridine can yield 2-chloropyridine (B119429) and 2,6-dichloropyridine, with the selectivity being highly dependent on temperature and reaction phase (vapor or liquid). google.com

To achieve specific dichlorination patterns, multi-step strategies are often employed. One approach involves the synthesis of a substituted aminopyridine, which can then be converted to the corresponding chloropyridine via a Sandmeyer-type reaction. For example, 3-amino-2-chloropyridine (B31603) can be diazotized and subsequently treated with a copper(II) chloride catalyst to yield 2,3-dichloropyridine (B146566). google.com This method offers high regioselectivity for the introduction of the second chlorine atom.

Controlling over-chlorination is another significant challenge. The reactivity of the pyridine ring changes with each added chlorine atom. Methodologies that allow for the stepwise and controlled introduction of chlorine are therefore highly valuable. This can sometimes be achieved by manipulating the reaction temperature and the stoichiometry of the chlorinating agent.

| Precursor | Chlorinating Agent | Catalyst/Conditions | Major Product(s) | Reference |

| Pyridine | Chlorine | Vapor phase, 350-500°C hot spot | 2-Chloropyridine | google.com |

| 3-Amino-2-chloropyridine | NaNO₂, HCl, Cu(II) catalyst | Aqueous solution | 2,3-Dichloropyridine | google.com |

The introduction of a chlorine atom onto the methyl group at the 4-position is typically achieved through radical chlorination. This process involves the generation of chlorine radicals, which then abstract a hydrogen atom from the methyl group, followed by reaction with molecular chlorine.

A common method for the side-chain chlorination of methylpyridines involves the use of chlorine gas in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under UV irradiation. guidechem.com The reaction is often carried out in a suitable solvent, and the pH of the reaction mixture can be controlled to prevent the formation of the pyridine hydrochloride salt, which is less reactive. guidechem.com

For instance, the side-chain chlorination of 2-chloro-4-methylpyridine (B103993) can be effectively carried out by bubbling chlorine gas through a mixture of the pyridine derivative and water at an elevated temperature, with AIBN as the initiator. guidechem.com The pH is maintained within a specific range (e.g., 0.5 to 3) by the addition of a basic solution to neutralize the hydrogen chloride formed during the reaction. guidechem.com This technique allows for the selective formation of the monochloromethyl derivative, although dichlorinated and trichlorinated byproducts can also be formed.

| Starting Material | Chlorinating Agent | Initiator/Conditions | Product(s) | Reference |

| 2-Chloro-4-methylpyridine | Cl₂ gas | AIBN, 65-67°C, pH 0.8-2.5 | 2-Chloro-4-(chloromethyl)pyridine | guidechem.com |

Multi-step Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, starting from readily available substituted picolines or by leveraging the reactivity of pyridine-N-oxides.

A plausible synthetic route to this compound starting from 4-picoline (4-methylpyridine) would involve a sequence of ring and side-chain chlorination steps.

A potential divergent approach could begin with the synthesis of 2-chloro-4-methylpyridine. This can be achieved from 2-amino-4-picoline via diazotization followed by a Sandmeyer reaction. google.com Subsequently, 2-chloro-4-methylpyridine can undergo regioselective chlorination at the 3-position to yield 2,3-dichloro-4-methylpyridine. The final step would then be the radical-initiated side-chain chlorination of the methyl group as previously described.

Alternatively, a convergent strategy might involve the synthesis of 2,3-dichloropyridine first. google.com The challenge would then lie in the selective introduction of a chloromethyl group at the 4-position. This could potentially be achieved through a multi-step sequence involving formylation or hydroxymethylation followed by chlorination.

A key intermediate in these routes is 2,3-dichloro-4-methylpyridine. While its direct synthesis from 4-picoline is not extensively detailed in readily available literature, its existence is confirmed, suggesting that methods for its preparation have been developed. The subsequent side-chain chlorination of this intermediate would be analogous to the well-documented chlorination of 2-chloro-4-methylpyridine. guidechem.com

Pyridine-N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. semanticscholar.org

A synthetic pathway to this compound could commence with the N-oxidation of 4-picoline to form 4-methylpyridine-N-oxide. The synthesis of 4-methylpyridine-N-oxide can be achieved by reacting 4-methylpyridine with an oxidizing agent like m-chloroperoxybenzoic acid. google.com

The N-oxide can then be subjected to chlorination. The reaction of pyridine-N-oxides with chlorinating agents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can lead to chlorination at the 2- and 4-positions. For instance, the reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine (B128534) is a known method for producing 2-chloromethylpyridine. acs.orgresearchgate.net This suggests that the methyl group of a picoline-N-oxide can be directly converted to a chloromethyl group.

Derivations from Alternative Heterocyclic Precursors

While many synthetic routes to substituted pyridines involve the modification of an existing pyridine ring, building the core heterocyclic structure from acyclic or alternative heterocyclic precursors offers a powerful strategy for controlling substituent placement. baranlab.org One of the most established methods for constructing a pyridine ring is the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchegg.com The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org

To synthesize a molecule with the specific substitution pattern of this compound, one would need to employ precursors that already contain the necessary functionalities or can be easily converted to them. This could involve using a chlorinated aldehyde or a chlorinated β-keto ester. The complexity of sourcing appropriately substituted starting materials for such a multi-component reaction often makes functionalization of an existing pyridine a more common industrial approach. nih.gov Other ring-construction methodologies, such as those involving cycloaddition reactions or condensations of 1,5-dicarbonyl compounds with ammonia, also represent potential, albeit less direct, pathways. baranlab.org

Reaction Condition Optimization for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound hinges on the meticulous control of reaction conditions, particularly during the critical halogenation steps.

Temperature and Pressure Profiling in Halogenation Reactions

Temperature and pressure are critical parameters in both ring and side-chain chlorination of pyridine derivatives. Electrophilic aromatic substitution to introduce chlorine onto the pyridine ring often requires harsh conditions and elevated temperatures to overcome the ring's inherent electron-deficient nature. chemrxiv.orgnih.govnsf.gov For instance, liquid-phase chlorinations may be conducted at temperatures ranging from 150°C to 175°C, sometimes at atmospheric or superatmospheric pressures to keep reactants in the liquid phase and increase reaction rates. googleapis.com Vapor-phase chlorination reactions can require even higher temperatures, sometimes exceeding 300°C. nih.gov

| Reaction Type | Typical Temperature Range | Pressure Conditions | Notes |

|---|---|---|---|

| Ring Chlorination (Liquid Phase) | 150°C - 175°C | Atmospheric or Superatmospheric | Elevated temperature is needed to facilitate electrophilic substitution on the electron-deficient pyridine ring. googleapis.com |

| Ring Chlorination (Vapor Phase) | > 300°C | Atmospheric | Common in industrial processes for producing chlorinated pyridines. nih.gov |

| Side-Chain Chlorination | 60°C - 80°C | Atmospheric | Requires initiation by UV light or a chemical radical initiator; lower temperatures help control selectivity. google.com |

Stoichiometric Control of Chlorinating Agents

The precise control over the amount of chlorinating agent is crucial for maximizing the yield of the desired product and minimizing the formation of impurities. In the conversion of a hydroxymethyl group to a chloromethyl group using reagents like thionyl chloride (SOCl₂), using a slight excess of the chlorinating agent can drive the reaction to completion. orientjchem.orgmasterorganicchemistry.com However, a large excess can lead to unwanted side reactions and complicates purification. The reaction between an alcohol and thionyl chloride produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction forward irreversibly. masterorganicchemistry.comlibretexts.org

For the chlorination of the pyridine ring, the stoichiometry of chlorine gas (Cl₂) must be carefully managed to prevent over-chlorination, which would result in the formation of trichloro- or tetrachloro-pyridines. The reaction is often performed until analytical methods, such as gas chromatography, indicate the optimal conversion to the dichloro- product has been reached.

Catalytic Systems in this compound Synthesis

Catalysts play a pivotal role in enhancing reaction rates and directing the regioselectivity of chlorination on both the pyridine ring and the side chain.

Lewis Acid Catalysis and Role in Selectivity

Electrophilic chlorination of the pyridine ring is challenging due to its electron-deficient nature. wikipedia.org Lewis acids are frequently employed as catalysts to activate the ring towards substitution. nih.govbath.ac.ukresearchgate.netsci-hub.se The Lewis acid, such as ferric chloride (FeCl₃) or aluminum trichloride (B1173362) (AlCl₃), coordinates to the lone pair of electrons on the pyridine nitrogen atom. wikipedia.orgresearchgate.net This coordination further withdraws electron density from the ring, making it even more electron-deficient but also activating it for certain types of substitution under harsh conditions. researchgate.net This activation is crucial for overcoming the high energy barrier associated with the electrophilic aromatic substitution of pyridines. chemrxiv.orgnsf.gov The choice of catalyst and reaction conditions can influence the position of the incoming chlorine atoms, although chlorination of pyridine itself typically favors the 3- and 5-positions. chemrxiv.org

| Lewis Acid Catalyst | Function | Typical Application |

|---|---|---|

| Ferric Chloride (FeCl₃) | Activates the pyridine ring for electrophilic substitution. | Ring chlorination of pyridine and its derivatives. researchgate.netnih.gov |

| Aluminum Trichloride (AlCl₃) | Strong Lewis acid used to catalyze Friedel-Crafts type reactions and halogenations. | Aromatic halogenation. wikipedia.org |

| Zinc Chloride (ZnCl₂) | Milder Lewis acid used to activate pyridines towards nucleophilic substitution. | Catalyzes amination of chloropyridines. researchgate.net |

Radical-Mediated Chlorination Mechanisms

The chlorination of the methyl group at the 4-position of the pyridine ring does not proceed via an electrophilic aromatic substitution mechanism. Instead, it occurs through a free-radical chain reaction. wikipedia.orggoogle.com This process is typically initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat. aakash.ac.inlibretexts.orgmasterorganicchemistry.com

The mechanism involves three key stages:

Initiation: A chlorine molecule is split into two highly reactive chlorine radicals by UV light or a radical initiator. libretexts.org

Cl₂ + hν → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group on the pyridine ring, forming a resonance-stabilized pyridyl-methyl radical and hydrogen chloride (HCl). This radical then reacts with another chlorine molecule to form the chloromethyl product and a new chlorine radical, which continues the chain. aakash.ac.in

Py-CH₃ + Cl• → Py-CH₂• + HCl

Py-CH₂• + Cl₂ → Py-CH₂Cl + Cl•

Termination: The reaction chain is terminated when two radicals combine. This can happen in several ways, such as two chlorine radicals combining, or a chlorine radical combining with a pyridyl-methyl radical. libretexts.org

Cl• + Cl• → Cl₂

Py-CH₂• + Cl• → Py-CH₂Cl

This radical-mediated pathway is selective for the side chain over the aromatic ring under the appropriate conditions (i.e., in the absence of a Lewis acid catalyst and in non-polar solvents). google.com

Phase-Transfer Catalysis in Intermediary Steps

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.org This methodology is particularly advantageous in the synthesis of polychlorinated pyridines as it can enhance reaction rates, improve yields, and allow for milder reaction conditions, thus minimizing the formation of byproducts. crdeepjournal.orgiosrjournals.org

In the multi-step synthesis of this compound, which often involves nucleophilic substitution and chlorination reactions, PTC can be instrumental. The chloromethylation of the pyridine ring, a crucial step, can be facilitated by PTC. While direct evidence for the use of PTC in the synthesis of this compound is not extensively documented in publicly available literature, the principles of PTC are widely applied to analogous reactions. iosrjournals.orgresearchgate.net

The core principle involves a phase-transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, which transports a reactant from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs. wikipedia.org This circumvents the insolubility of the reacting species in a single solvent.

Commonly employed phase-transfer catalysts in related organic syntheses include:

Quaternary Ammonium Salts:

Benzyltriethylammonium chloride

Tetrabutylammonium bromide (TBAB)

Hexadecyl trimethyl ammonium chloride

Phosphonium Salts:

Hexadecyltributylphosphonium bromide

The selection of the catalyst is critical and depends on the specific reaction conditions, including the nature of the reactants and the solvent system. For instance, in chloromethylation reactions of aromatic hydrocarbons, quaternary ammonium salts have been shown to be effective. iosrjournals.org The structure of the catalyst, particularly the length of the alkyl chains, influences its solubility in the organic phase and its efficiency. phasetransfercatalysis.com

The application of PTC in the intermediary steps for the synthesis of this compound would likely involve the transfer of anions, such as chloride or hydroxide (B78521) ions, to facilitate chlorination or other nucleophilic substitution reactions on the pyridine ring or the methyl group. The use of PTC can lead to a more cost-effective and environmentally friendly process by reducing the need for harsh solvents and reagents. phasetransfer.com

Table 1: Examples of Phase-Transfer Catalysts and Their Potential Applications in Pyridine Synthesis

| Catalyst Type | Specific Catalyst | Potential Application in Intermediary Steps |

|---|---|---|

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride | Facilitating nucleophilic substitution reactions on the pyridine ring. |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Assisting in chlorination and other halogenation reactions. |

| Phosphonium Salt | Hexadecyltributylphosphonium bromide | Useful in reactions requiring higher temperatures due to greater thermal stability. |

Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, intermediates, and byproducts.

Distillation:

Vacuum distillation is a primary method for the purification of chlorinated pyridines, as many of these compounds have high boiling points and may be susceptible to thermal degradation at atmospheric pressure. google.com For compounds structurally similar to this compound, such as 2-chloro-4-(chloromethyl)pyridine, vacuum distillation at pressures between 100–150 mbar has been reported to yield a product with a purity of ≥99.2%. The reduced pressure lowers the boiling point, mitigating the risk of decomposition.

In the case of other polychlorinated pyridines, distillation is often the final step after initial purification to separate the desired product from isomers and other impurities. google.com The efficiency of the distillation is dependent on the difference in boiling points of the components in the mixture and the parameters of the distillation column.

Crystallization:

Crystallization is another powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while impurities remain in the solution. uct.ac.za

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents used for the crystallization of related organic compounds include ethanol (B145695), methanol, acetone, and toluene, sometimes in combination with a co-solvent in which the compound is less soluble (e.g., water or hexane) to induce precipitation. uct.ac.zagoogle.com For some chloromethylated compounds, washing the crude solid with a solvent like ethanol followed by drying has been noted as a sufficient purification step. phasetransfercatalysis.com

Table 2: General Parameters for Purification Techniques of Related Chlorinated Pyridines

| Purification Technique | Key Parameters | Application Notes |

|---|---|---|

| Vacuum Distillation | Pressure: 13.3 to 26.6 kPa (100 to 200 mm Hg) | Preferred for high-boiling, thermally sensitive compounds. google.com |

| Crystallization | Solvent Selection: Ethanol, Methanol, Toluene, Acetone/Water | Choice of solvent is crucial for yield and purity. uct.ac.zagoogle.com |

| Washing | Solvent: Ice-cold solvent | Used to remove residual impurities from the crystal surface. uct.ac.za |

Chromatography is an essential tool for both the analysis and purification of this compound, allowing for the separation of closely related isomers and impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used analytical technique for assessing the purity of synthesized compounds. For a structurally similar isomer, 2,3-dichloro-5-(trichloromethyl)pyridine, a reverse-phase HPLC method has been developed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

For the analysis of another related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been established. researchgate.netnih.gov This method employs a Hypersil BDS C18 column with a mobile phase of an ammonium acetate buffer and acetonitrile. researchgate.netnih.gov Such methods are highly sensitive and can be adapted for the quantitative analysis of impurities in this compound.

Gas Chromatography (GC):

Gas chromatography is another valuable technique, particularly for volatile and thermally stable compounds. GC is often used to monitor the progress of chlorination reactions in the synthesis of chloromethylpyridines. For the separation of chiral chloromethylated compounds, chiral capillary GC columns can be employed. nih.gov While this compound is not chiral, this highlights the versatility of GC in separating complex mixtures of isomers. The choice of the stationary phase in the GC column is critical for achieving good separation.

Table 3: Exemplary Chromatographic Conditions for Analysis of Related Pyridine Derivatives

| Chromatographic Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS |

| LC/MS/MS | Hypersil BDS C18 | Ammonium Acetate Buffer, Acetonitrile | Mass Spectrometry |

| Gas Chromatography | Capillary Column (e.g., with polysiloxane-based stationary phase) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Chemical Reactivity and Reaction Mechanism Elucidation of 2,3 Dichloro 4 Chloromethyl Pyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is the predominant class of reactions for 2,3-dichloro-4-(chloromethyl)pyridine. The molecule possesses multiple electrophilic centers that are susceptible to attack by a wide range of nucleophiles. These centers include the carbon of the chloromethyl group and the carbon atoms at positions 2 and 3 of the pyridine (B92270) ring. The reaction pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, which can be tuned to favor substitution at either the side chain or the aromatic ring.

The chloromethyl group at the 4-position of the pyridine ring is structurally analogous to a benzyl (B1604629) chloride. The carbon atom is sp³-hybridized and attached to an electron-withdrawing aromatic system, which stabilizes the transition state of a nucleophilic substitution reaction. Consequently, this site is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. In this mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion in a single, concerted step. These reactions are typically facile and can often be carried out under milder conditions than substitutions on the aromatic ring itself.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound at the chloromethyl position. The reaction proceeds via a standard Sₙ2 mechanism to form the corresponding 4-(aminomethyl)pyridine derivatives. This transformation is a common strategy for introducing a pyridylmethyl moiety into organic molecules. The general reactivity allows for the synthesis of a diverse array of compounds by varying the amine component.

Table 1: Illustrative Reactions with Nitrogen Nucleophiles This table presents expected products based on established Sₙ2 reaction principles, as specific experimental data for these reactions was not found in the searched literature.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Primary Amine | Aniline | N-((2,3-dichloropyridin-4-yl)methyl)aniline |

| Secondary Amine | Diethylamine | N-((2,3-dichloropyridin-4-yl)methyl)-N-ethylethanamine |

| Ammonia (B1221849) | Aqueous Ammonia | (2,3-dichloropyridin-4-yl)methanamine (B13992126) |

Oxygen nucleophiles, including alkoxides, phenoxides, and carboxylates, can displace the chloride of the chloromethyl group to form ethers and esters, respectively. These reactions typically require a base to deprotonate the corresponding alcohol or carboxylic acid, thereby generating a more potent nucleophile. The resulting products, such as pyridylmethyl ethers and esters, are valuable intermediates in organic synthesis.

Table 2: Illustrative Reactions with Oxygen Nucleophiles This table presents expected products based on established Sₙ2 reaction principles, as specific experimental data for these reactions was not found in the searched literature.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide | 2,3-dichloro-4-(methoxymethyl)pyridine |

| Phenoxide | Sodium Phenoxide | 2,3-dichloro-4-(phenoxymethyl)pyridine |

| Carboxylate | Sodium Acetate (B1210297) | (2,3-dichloropyridin-4-yl)methyl acetate |

Sulfur nucleophiles are generally considered "soft" and are highly effective in Sₙ2 reactions. Thiolates, generated from thiols in the presence of a base, react efficiently with this compound to yield the corresponding pyridylmethyl thioethers. This reaction provides a straightforward route to sulfur-containing pyridine derivatives.

Table 3: Illustrative Reactions with Sulfur Nucleophiles This table presents expected products based on established Sₙ2 reaction principles, as specific experimental data for these reactions was not found in the searched literature.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Thiolate | Sodium thiomethoxide | 2,3-dichloro-4-((methylthio)methyl)pyridine |

| Thiophenolate | Sodium thiophenoxide | 2,3-dichloro-4-((phenylthio)methyl)pyridine |

| Thiourea | Thiourea | S-((2,3-dichloropyridin-4-yl)methyl)isothiouronium salt |

Carbon-based nucleophiles, such as cyanide ions or enolates derived from malonic esters, can also participate in Sₙ2 reactions at the chloromethyl position. These reactions are fundamental for carbon-carbon bond formation, allowing for the extension of the carbon skeleton. For example, the reaction of 2,3-bis(chloromethyl)pyridine with diethyl acetamido malonate proceeds via nucleophilic attack from the enolate of the malonate, demonstrating the high reactivity of pyridyl-chloromethyl groups toward C-nucleophiles. A similar reaction is anticipated for this compound, leading to the formation of substituted propanoic acid derivatives after hydrolysis and decarboxylation. Cyanide substitution provides a route to the corresponding pyridylacetonitrile, a versatile precursor for acids, amides, and amines.

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the presence of two electron-withdrawing chlorine atoms. As a result, the ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para (C2 and C4) to the nitrogen atom. stackexchange.comechemi.com

The mechanism of SₙAr involves a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a halogen, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the departure of the halide leaving group (in this case, chloride).

For this compound, the C2 position is significantly more activated towards SₙAr than the C3 position. Attack at C2 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, which provides substantial resonance stabilization. stackexchange.comechemi.com In contrast, attack at the C3 position does not permit such stabilization, making the corresponding intermediate significantly less stable and the reaction less favorable. Studies on the amination of 2,3-dichloropyridine (B146566) have shown that nucleophilic substitution occurs selectively at the C2 position.

Competition between Sₙ2 at the chloromethyl group and SₙAr at the ring is a key consideration. Generally, Sₙ2 reactions at benzylic-type halides are kinetically favored and occur under milder conditions than SₙAr reactions. Therefore, it is expected that nucleophilic attack will preferentially occur at the chloromethyl group. Selective substitution at the C2 position of the ring would likely require more forcing conditions, such as higher temperatures or the use of stronger bases, after the chloromethyl group has reacted or has been protected.

Table 4: Relative Reactivity of Ring Positions to Nucleophilic Aromatic Substitution

| Ring Position | Activating Factors | Stability of Intermediate | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho to ring Nitrogen; Electron-withdrawing Cl at C3 | High (Negative charge delocalized onto Nitrogen) | High |

| C3 | Meta to ring Nitrogen; Flanked by two Cl atoms | Low (No charge delocalization onto Nitrogen) | Low |

Reactivity at the Halogenated Pyridine Ring Positions

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a prominent reaction pathway. The electron-withdrawing nature of the ring nitrogen atom significantly acidifies the ring protons and activates the ring toward attack by nucleophiles. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.

The mechanism of SNAr reactions on pyridines involves a two-step addition-elimination process. The initial, typically rate-determining step, is the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (in this case, a chloro substituent). nih.gov This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. digitellinc.com This intermediate is stabilized by resonance, with the negative charge being delocalized over the ring and, crucially, onto the electronegative nitrogen atom. nih.govdigitellinc.com The stability of this complex is a key factor in determining the feasibility of the substitution. nih.gov In the final step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

For this compound, nucleophilic attack is strongly favored at the C2 position over the C3 position. Attack at C2 allows the resulting negative charge in the Meisenheimer intermediate to be delocalized onto the ring nitrogen, a significant stabilizing factor. rsc.org In contrast, attack at the C3 position does not permit direct delocalization of the negative charge onto the nitrogen, resulting in a less stable intermediate and a higher activation energy for the reaction. nih.gov

Differential Reactivity of Chloro Substituents

The three chlorine atoms in this compound exhibit distinct reactivities towards nucleophiles due to their different chemical environments. The order of reactivity is primarily governed by the stability of the transition states and intermediates formed during substitution.

The chlorine atom of the 4-(chloromethyl) group is the most reactive. This group is analogous to a benzylic halide. Nucleophilic substitution at this position proceeds via a low-energy transition state, characteristic of either an SN2-type mechanism or an SN1-type mechanism involving a resonance-stabilized carbocation. The proximity of the pyridine ring allows for effective stabilization of either the transition state or the cationic intermediate, making this chlorine atom highly susceptible to displacement by a wide range of nucleophiles.

The chloro substituent at the C2 position is the next most reactive. Its reactivity is enhanced by the para-relationship to the ring nitrogen atom. As described in the SNAr mechanism, the nitrogen atom provides resonance stabilization to the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2. rsc.org

The chloro substituent at the C3 position is the least reactive towards nucleophilic substitution. It lacks the electronic activation provided by the ring nitrogen that is seen at the C2 position. Nucleophilic attack at C3 results in a less stable intermediate, as the negative charge cannot be delocalized onto the nitrogen atom. nih.gov Therefore, more forcing reaction conditions are typically required to substitute the chlorine at this position.

| Position | Type of Halide | Relative Reactivity | Reason for Reactivity |

|---|---|---|---|

| 4-(chloromethyl) | Benzylic-type | High | Forms a resonance-stabilized transition state/carbocation intermediate. |

| C2-Chloro | Aryl (activated) | Moderate | Activated by the para-nitrogen atom, which stabilizes the Meisenheimer intermediate via resonance. |

| C3-Chloro | Aryl (deactivated) | Low | Lacks direct electronic activation from the ring nitrogen atom. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions are generally difficult to perform on pyridine and its derivatives, including this compound. rsc.org The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. eurekaselect.com

Furthermore, the reaction conditions for many SEAr reactions involve strong acids or Lewis acids. google.com The basic nitrogen atom of the pyridine ring readily protonates or coordinates with these acids, acquiring a positive charge. rsc.org This further intensifies the electron-withdrawing nature of the ring, making it extremely unreactive towards electrophiles. If substitution is forced to occur, it is directed to the C3 and C5 positions (meta to the nitrogen), which are the least deactivated positions. In the case of this compound, the C5 position would be the most likely site for any potential electrophilic attack. The presence of two deactivating chloro groups on the ring further diminishes its reactivity in SEAr.

Oxidation and Reduction Pathways of the Pyridine Nucleus and Side Chain

The pyridine nucleus and the chloromethyl side chain of this compound can undergo both oxidation and reduction reactions under specific conditions.

Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. Treatment of the pyridine with an oxidizing agent such as hydrogen peroxide or a peroxy acid can convert the nitrogen atom to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and modifying the reactivity of the existing substituents. eurekaselect.com

Reduction:

Pyridine Nucleus: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation over catalysts like platinum, palladium, or Raney nickel. youtube.com This process requires relatively harsh conditions. Milder chemical reducing agents, such as samarium diiodide in the presence of water, have also been shown to reduce pyridine derivatives to piperidines. youtube.com However, such strong reducing conditions may also affect the chloro substituents, potentially leading to hydrodehalogenation as a side reaction. youtube.com

Side Chain: The chloromethyl group is susceptible to reduction. For instance, catalytic hydrogenation or reduction with metal hydrides could potentially reduce the C-Cl bond to a C-H bond, yielding 2,3-dichloro-4-methylpyridine. This is analogous to the hydrogenolysis of benzylic halides.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are applicable to chloropyridine substrates. mdpi.comsavemyexams.com The Suzuki reaction typically involves the coupling of an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. mdpi.comnih.gov

For this compound, the chloro substituents on the aromatic ring are potential sites for cross-coupling. The general reactivity order for halides in Suzuki couplings is I > Br > Cl, with C-Cl bonds being the least reactive due to the high energy required for the initial oxidative addition of the palladium catalyst into the C-Cl bond. mdpi.comupenn.edu However, the development of specialized catalytic systems, often employing electron-rich and sterically hindered phosphine (B1218219) ligands, has enabled the efficient coupling of aryl chlorides. sigmaaldrich.com

In terms of regioselectivity, the C2 position is expected to be more reactive than the C3 position in palladium-catalyzed cross-coupling reactions. This is consistent with the higher electrophilicity and the typical site of reactivity for polychlorinated pyridines. sigmaaldrich.com By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-arylation at the C2 position. Subsequent coupling at the C3 position would require more forcing conditions. The chloromethyl group is generally not a suitable substrate for the standard Suzuki coupling mechanism.

| Component | Examples | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor for the active Pd(0) species. |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), SPhos | Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. nih.gov |

| Organoboron Reagent | Arylboronic acids, Arylboronate esters | Provides the organic group to be coupled to the pyridine ring. |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | Solubilizes reactants and facilitates the reaction. |

Radical Reactions and Mechanistic Studies

The chloromethyl group of this compound is a potential site for free-radical reactions, particularly radical substitution. Under initiation by UV light or radical initiators, a chlorine radical can abstract a hydrogen atom from the chloromethyl group, or the C-Cl bond can undergo homolytic cleavage.

A plausible radical pathway is the further chlorination of the side chain. The mechanism for such a free-radical substitution involves three key stages: youtube.com

Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) by UV light to generate two highly reactive chlorine radicals (2 Cl•). savemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from the chloromethyl group to form HCl and a pyridylmethyl radical. This radical then reacts with another Cl₂ molecule to form 2,3-dichloro-4-(dichloromethyl)pyridine and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is concluded when two radicals combine. This can involve the combination of two chlorine radicals, two pyridylmethyl radicals, or a chlorine radical and a pyridylmethyl radical. youtube.com

Such radical chlorination pathways are utilized in the synthesis of related compounds, such as the conversion of a methylpyridine to a trichloromethylpyridine, indicating the feasibility of such reactions on the side chain of this molecule. google.com

Advanced Derivatization Strategies and Analogue Synthesis

Design Principles for Novel 2,3-Dichloro-4-(chloromethyl)pyridine Derivatives

The design of new analogues derived from this compound is guided by established principles of medicinal and materials chemistry. The primary objective is to systematically modify the parent structure to achieve desired physicochemical properties and biological activities. Key strategies include scaffold hopping, isosteric replacement, and the exploration of structure-activity relationships (SAR).

Core design principles often involve:

Hydrophilic/Hydrophobic Balance: Introducing polar functional groups, such as morpholine (B109124) or alcohols, can enhance aqueous solubility, while appending nonpolar moieties like fluorinated aromatic rings can increase lipophilicity. nih.gov This balance is crucial for applications requiring specific partitioning behavior.

Bioisosteric Replacement: The chlorine atoms on the pyridine (B92270) ring can be replaced with other groups of similar size and electronic properties (e.g., trifluoromethyl, cyano) to fine-tune the molecule's characteristics without drastic structural changes.

Conformational Restriction: Converting the flexible chloromethyl side chain into a rigid ring structure, such as by forming a fused heterocycle, can lock the molecule into a specific conformation. This is a powerful strategy in drug design to enhance binding affinity to biological targets. ias.ac.in

Vectorial Modification: Utilizing the three distinct reactive points (C2-Cl, C3-Cl, and the CH₂Cl group) to append different functionalities in a controlled, directional manner allows for the creation of complex, three-dimensional structures.

These principles are systematically applied to generate libraries of compounds for screening in various applications, from pharmaceuticals to agrochemicals. nih.govlookchem.com

Synthesis of Pyridine-Fused Heterocyclic Systems

The construction of fused heterocyclic systems from a pyridine core is a significant strategy for creating rigid, planar molecules with unique electronic and biological properties. ias.ac.in Starting from this compound, several synthetic routes can be envisioned to build additional rings, leading to complex polycyclic structures.

One common approach involves the initial substitution of the chloromethyl group or one of the ring chlorines with a bifunctional nucleophile. The newly introduced functional groups can then participate in an intramolecular cyclization reaction. For instance, reaction with an amino-thiol could lead to the formation of a pyridothiazine ring system.

Another strategy is the construction of a new ring by reacting two adjacent substituents on the pyridine core. While the starting material does not have adjacent functional groups, derivatization at the C3-chloro and C4-chloromethyl positions can set the stage for such cyclizations. For example, substitution of the C3-Cl and reaction of the C4-chloromethyl group with a suitable reagent could be followed by a palladium-catalyzed cross-coupling reaction to forge the new ring. ias.ac.in

Examples of fused pyridine systems that can be synthesized include:

Pyrido[2,3-d]pyrimidines: These can be formed by reacting an amino-substituted pyridine derivative with reagents like urea, ethyl acetoacetate, or formic acid. nih.gov

Pyrazolo[3,4-b]pyridines: Synthesis of these systems can be achieved from hydrazido-substituted pyridine precursors. nih.govdocumentsdelivered.com

Furo[2,3-b]pyridines: These oxygen-containing heterocycles can be prepared through cyclization reactions involving a hydroxyl group positioned ortho to another reactive site on the pyridine ring. nih.gov

The table below summarizes potential cyclization strategies for creating fused systems.

| Target Fused System | General Strategy | Key Intermediates |

| Pyrido[3,4-c]pyridazines | Intramolecular cyclization following derivatization at C3 and C4 positions. | 3-Hydrazinyl-4-(functionalized methyl)pyridine |

| Pyrido[4,3-d]thiazoles | Reaction of a 3-amino-4-thiomethyl pyridine derivative. | 3-Amino-4-(thiomethyl)pyridine derivatives |

| Pyrido[3,4-b]pyrazines | Condensation of a 3,4-diaminopyridine (B372788) derivative with a 1,2-dicarbonyl compound. | 2-Chloro-4-(aminomethyl)-3-aminopyridine |

Introduction of Complex Functional Groups via the Chloromethyl Moiety

The chloromethyl group at the 4-position is a highly reactive electrophilic center, behaving as a benzylic halide. smolecule.com It is particularly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward and efficient method for introducing a wide variety of functional groups. wikipedia.orgchempanda.com

This reactivity allows for the attachment of moieties containing oxygen, nitrogen, sulfur, and carbon nucleophiles. The versatility of this position is a cornerstone of its utility as a synthetic intermediate.

Table of Nucleophilic Substitution Reactions:

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide | Ether (-CH₂OR) |

| Thiolate (RS⁻) | Sodium thiophenoxide | Thioether (-CH₂SR) |

| Amine (R₂NH) | Diethylamine | Tertiary Amine (-CH₂NR₂) |

| Azide (B81097) (N₃⁻) | Sodium azide | Azide (-CH₂N₃) |

| Cyanide (CN⁻) | Sodium cyanide | Nitrile (-CH₂CN) |

The resulting derivatives can serve as final products or as intermediates for further transformations. For example, an azide derivative can be reduced to a primary amine or undergo a [3+2] cycloaddition to form a triazole. nih.gov A nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, significantly expanding the range of accessible analogues.

Regioselective Functionalization of the Pyridine Ring

Functionalization of the pyridine ring of this compound requires careful control of regioselectivity due to the presence of two distinct chlorine atoms at the C2 and C3 positions. The electronic nature of the pyridine ring, which is inherently electron-deficient, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups.

The reactivity of the chlorine atoms towards nucleophilic displacement is influenced by the ring nitrogen. The C2-chloro is generally more activated towards SNAr than the C3-chloro due to better stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. This inherent reactivity difference can be exploited to achieve regioselective substitution by carefully controlling reaction conditions such as temperature and the nature of the nucleophile.

Advanced methods for pyridine functionalization could also be applied:

Directed Ortho-Metalation (DoM): While challenging on a dichlorinated ring, it might be possible to derivatize the molecule with a directing group to achieve C-H functionalization at the C5 position.

Pyridyne Intermediates: Generation of a 3,4-pyridyne intermediate via lithiation and subsequent elimination could allow for the regioselective difunctionalization of the C3 and C4 positions. nih.gov

Transition-Metal Catalyzed Cross-Coupling: Reactions like Suzuki or Heck couplings can be used to replace the chlorine atoms with carbon-based substituents, though selectivity between the C2 and C3 positions can be a challenge.

Stereoselective Synthesis of Chiral Derivatives

Since this compound is an achiral molecule, the introduction of chirality requires a stereoselective reaction. This can be accomplished by reacting the chloromethyl group with chiral reagents or by employing chiral catalysts.

Strategies for Introducing Chirality:

Reaction with a Chiral Nucleophile: A straightforward approach involves the SN2 reaction of the chloromethyl group with a chiral alcohol, amine, or thiol. This covalently attaches a chiral auxiliary, resulting in a diastereomeric mixture if a new stereocenter is formed, or a single enantiomer if the reaction occurs away from the chiral center of the nucleophile.

Asymmetric Catalysis: A prochiral derivative of the starting material can be subjected to an enantioselective transformation. For example, if the chloromethyl group is converted to a ketone, its asymmetric reduction using a chiral catalyst (e.g., a Noyori-type catalyst) would yield a chiral alcohol with high enantiomeric excess.

Diastereoselective Reactions: Nucleophilic addition to an imine derived from the corresponding aldehyde (synthesized from the chloromethyl group) can be controlled by a chiral auxiliary, such as a tert-butanesulfinamide group, to produce chiral amines. rsc.org

These methods enable the synthesis of optically active molecules, which is of paramount importance in the pharmaceutical industry, where the biological activity of enantiomers can differ significantly. nih.govnih.gov

Role of 2,3 Dichloro 4 Chloromethyl Pyridine As a Versatile Synthetic Building Block

Precursor to Agrochemical Active Ingredients: Research and Development

Pyridine-based compounds are of significant importance in the agrochemical industry, forming the core structure of numerous herbicides, insecticides, and fungicides. nih.gov The specific substitution pattern on the pyridine (B92270) ring is crucial for biological activity. While many chlorinated and fluorinated pyridine derivatives serve as key intermediates in the synthesis of crop protection products, detailed research and development activities specifically utilizing 2,3-dichloro-4-(chloromethyl)pyridine as a direct precursor are not extensively reported in the available literature. nih.govjst.go.jp

The synthesis of modern herbicides often involves multi-step processes starting from functionalized heterocyclic building blocks. For instance, various trifluoromethylpyridine intermediates are precursors to commercial herbicides. nih.gov However, specific synthetic pathways originating from this compound to produce commercially significant pyridine-based herbicides are not detailed in the reviewed scientific and patent literature. The reactivity of the chloromethyl group suggests it could be used to link the pyridine core to other moieties, a common strategy in developing new active ingredients, but specific examples for this isomer in herbicidal applications were not found.

Similar to herbicides, many modern insecticides are based on substituted pyridine scaffolds. A prominent example is the class of neonicotinoids. The development of novel insecticides often relies on the derivatization of key pyridine intermediates. nih.gov While related isomers like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are well-documented starting materials for certain insecticides, specific, documented synthetic routes employing this compound for the synthesis of pyridine-based insecticides could not be identified in the surveyed literature.

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. nih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a valuable core for designing bioactive molecules. Chlorinated pyridines, in particular, serve as important intermediates in pharmaceutical synthesis. nih.gov

The functional groups on this compound—the two ring chlorines and the chloromethyl side chain—present opportunities for synthetic chemists to build more complex, potentially bioactive molecules. The chloromethyl group is a classic electrophilic site for reaction with nucleophiles like amines, thiols, and alcohols, allowing for the introduction of various pharmacophores. Despite this potential, specific examples of bioactive pyridine core structures constructed directly from this compound are not prominently featured in medicinal chemistry research literature.

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery, providing pathways to new chemical entities with unique biological activities. Starting materials with multiple reactive sites are particularly valuable for creating libraries of diverse compounds for screening. While this compound theoretically represents a useful starting point for generating novel heterocyclic systems, published research detailing its specific use in the systematic development of new scaffolds for drug discovery is limited.

Applications in Material Science and Specialty Chemical Research

Pyridine derivatives have found applications in material science, for example, in the synthesis of polymers, ligands for catalysis, and organic electronic materials. The properties of these materials are highly dependent on the substitution pattern of the pyridine ring. Following a thorough search of relevant literature, specific applications of this compound in material science or as a specialty chemical intermediate are not well-documented.

Due to the limited availability of specific reaction data for this compound in the reviewed literature, data tables detailing synthetic pathways could not be generated.

Despite a comprehensive search for spectroscopic and structural data specifically for the chemical compound This compound , no publicly available experimental or detailed theoretical data for its ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra could be located. The search yielded information for structurally related but distinct compounds, which is insufficient to fulfill the request for an article focusing solely on "this compound" with the required scientific accuracy and detail.

Therefore, it is not possible to generate the requested article with the specified outline and content, as the foundational data for each section is not available in the public domain. An article created without this specific data would not be scientifically accurate and would rely on estimations from related compounds, which was not the instruction.

For a scientifically rigorous article on "this compound," the acquisition of experimental spectroscopic data through laboratory analysis would be necessary. This would involve synthesizing or obtaining a pure sample of the compound and then performing the respective spectroscopic analyses (¹H NMR, ¹³C NMR, FT-IR, and Raman). Subsequent interpretation of these spectra would provide the factual basis for the detailed article as outlined.

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of 2,3-Dichloro-4-(chloromethyl)pyridine. The compound's monoisotopic mass is 194.940932 g/mol . epa.govnih.gov Due to the presence of three chlorine atoms, its mass spectrum exhibits a characteristic and complex isotopic pattern. epa.gov

Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). A molecule containing three chlorine atoms, such as this compound, will therefore present a cluster of peaks for the molecular ion (M) and its fragments. This cluster will include peaks at M, M+2, M+4, and M+6, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks are predictable based on the statistical probability of each isotopic combination, providing a distinct signature that confirms the presence of three chlorine atoms.

While a detailed fragmentation pattern for this specific molecule is not publicly documented, analysis of related chlorinated pyridines suggests probable fragmentation pathways. chemicalbook.commdpi.com The molecular ion is energetically unstable and can break apart upon ionization. libretexts.org Common fragmentation mechanisms for such compounds include the loss of a chlorine radical (Cl•), the cleavage of the chloromethyl group (•CH₂Cl), or the loss of a hydrogen chloride (HCl) molecule. Each of these primary fragments would also exhibit its own isotopic pattern depending on the number of chlorine atoms remaining.

Table 1: Predicted Isotopic Peaks for the Molecular Ion of this compound

| Ion | m/z (approx.) | Isotopic Composition | Predicted Relative Intensity |

|---|---|---|---|

| M | 195 | (³⁵Cl)₃ | High |

| M+2 | 197 | (³⁵Cl)₂(³⁷Cl) | High |

| M+4 | 199 | (³⁵Cl)(³⁷Cl)₂ | Medium |

This table is illustrative and based on theoretical isotopic distribution.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the specific crystal structure of this compound has not been publicly reported, data from closely related molecules like 2,3-dichloropyridine (B146566) and other chlorinated pyridines allow for an informed prediction of its solid-state characteristics. nih.govresearchgate.net

The analysis would involve growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the crystal system (e.g., monoclinic, orthorhombic). researchgate.netresearchgate.net For example, the related compound 2,3,6-Trichloro-5-(trichloromethyl)pyridine crystallizes in the orthorhombic system, which is a plausible system for the title compound as well. researchgate.net Refinement of the data would yield precise atomic coordinates, bond lengths, and bond angles, confirming the substitution pattern on the pyridine (B92270) ring and the geometry of the chloromethyl group.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in the crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a significant role.

Analysis of the crystal structure of 2,3-dichloropyridine reveals the presence of weak aromatic π-π stacking interactions, where the electron clouds of adjacent pyridine rings align, contributing to crystal stability. nih.gov This type of interaction is highly probable in this compound. Additionally, short chlorine-chlorine (Cl⋯Cl) contacts are observed in 2,3-dichloropyridine, suggesting that halogen bonding could be a key feature in the crystal packing of the title compound. nih.gov The chloromethyl group could also participate in weak C-H⋯N or C-H⋯Cl hydrogen bonds, further stabilizing the three-dimensional structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Pyridine and its derivatives typically display absorption bands resulting from π → π* and n → π* transitions. ijcrt.orgresearchgate.net

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are usually observed at shorter wavelengths and have high intensity. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. These are typically found at longer wavelengths and have a lower intensity. For 2-chloropyridine (B119429), absorption maxima are observed around 230 nm and 270 nm. nist.gov The addition of more chlorine atoms and the chloromethyl group to the pyridine ring in this compound would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the electronic effects of the substituents.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating this compound from starting materials, byproducts, and isomers, thereby assessing its purity and monitoring the progress of its synthesis.

Gas Chromatography (GC) Applications

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In a typical GC analysis, the sample is vaporized and passed through a capillary column with a carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

For organochlorine and nitrogen-containing compounds, specific detectors can enhance sensitivity and selectivity. A Nitrogen-Phosphorus Detector (NPD) is highly sensitive to compounds containing nitrogen, making it well-suited for analyzing pyridine derivatives. epa.gov Alternatively, a mass spectrometer can be used as a detector (GC-MS), which provides both separation and structural information, allowing for the identification of impurities based on their mass spectra. rsc.org The selection of the appropriate column (e.g., a non-polar or mid-polar stationary phase) and the optimization of the oven temperature program are crucial for achieving good separation from potential isomers like 3,5-Dichloro-4-(chloromethyl)pyridine. researchgate.netbibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For chlorinated pyridine derivatives, reversed-phase HPLC is a common approach. sielc.com

In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The high number of structural isomers possible with chlorinated pyridines makes HPLC a powerful tool for purity analysis. nih.govnacalai.com Detection is commonly performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired resolution between the target compound and any impurities. helixchrom.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₄Cl₃N |

| 2,3-Dichloropyridine | C₅H₃Cl₂N |

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | C₆HCl₆N |

| 2-Chloropyridine | C₅H₄ClN |

| 3,5-Dichloro-4-(chloromethyl)pyridine | C₆H₄Cl₃N |

| 2-(Chloromethyl)pyridine hydrochloride | C₆H₆ClN·HCl |

| 2-Chloro-4-trifluoromethylpyridine | C₆H₃ClF₃N |

| Acetonitrile | C₂H₃N |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. redalyc.org DFT studies on pyridine (B92270) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netijcrt.org For a molecule like 2,3-Dichloro-4-(chloromethyl)pyridine, DFT calculations would be used to determine its optimized molecular geometry, including bond lengths and angles, and to calculate its fundamental vibrational frequencies. researchgate.netijcrt.org Such studies on analogous compounds, like 4-chloromethyl pyridine hydrochloride and 2-chloro-4-(trifluoromethyl) pyridine, have demonstrated excellent correlation between theoretical predictions and experimental data obtained from X-ray diffraction and spectroscopic methods. researchgate.netijcrt.org

Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. muni.cz

For substituted pyridines, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. ijcrt.orgwuxibiology.comwuxiapptec.com In this compound, the HOMO is expected to be distributed across the pyridine ring, while the LUMO would likely be centered on the ring and the C-Cl bonds, indicating potential sites for nucleophilic substitution. wuxibiology.comwuxiapptec.com The energy gap would provide a quantitative measure of its reactivity compared to other pyridine derivatives. muni.cz

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyridine Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not available.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.8 | Region of electron donation (nucleophilic character) |

| LUMO | -1.2 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 5.6 | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, this technique would be invaluable for analyzing its conformational flexibility, particularly the rotation around the bond connecting the chloromethyl group to the pyridine ring. Furthermore, MD simulations can model how the molecule interacts with solvents and other molecules, providing insights into its solvation properties and potential binding interactions with biological targets.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is crucial for synthesis and application. Computational modeling can map out potential reaction pathways, identify intermediate structures, and calculate the energies of transition states. This analysis helps to predict reaction kinetics and determine the most favorable reaction mechanism. For this compound, this could involve modeling its synthesis, such as the chlorination of a precursor molecule, or its subsequent reactions, like nucleophilic substitution at the chloromethyl carbon. Analyzing the transition states for these reactions would provide a deeper understanding of its chemical behavior and help in optimizing reaction conditions.

Prediction of Spectroscopic Properties (e.g., theoretical NMR, IR, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (using methods like Gauge-Independent Atomic Orbital, GIAO), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are routinely performed. ijcrt.orgresearchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. researchgate.net For this compound, theoretical spectra would serve as a benchmark for experimental characterization. For instance, calculated ¹H and ¹³C NMR shifts would help in the assignment of experimental peaks, while the theoretical IR spectrum would aid in identifying characteristic vibrational modes of the dichloropyridine ring and the chloromethyl group. ijcrt.org

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data Note: This table presents a hypothetical comparison for this compound based on data formats for similar compounds. ijcrt.org

| Spectroscopic Technique | Parameter | Theoretical Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CH₂Cl | ~4.7 | (To be determined) |

| ¹³C NMR | Chemical Shift (ppm) - C4 | ~145 | (To be determined) |

| IR | Vibrational Frequency (cm⁻¹) - C-Cl stretch | ~750 | (To be determined) |

| UV-Vis | λmax (nm) | ~270 | (To be determined) |

Charge Distribution and Electrostatic Potential Analysis (e.g., Mulliken atomic charges, Natural Bond Orbital (NBO) analysis)

Analysis of the charge distribution within a molecule provides critical information about its reactivity and intermolecular interactions. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. ijcrt.org NBO analysis also provides a detailed picture of the bonding, lone pairs, and delocalization of electron density within the molecule. wisc.eduaiu.edu

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom and the chlorine atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, highlighting regions for potential nucleophilic interaction. ijcrt.org This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing.

Future Research Trajectories and Interdisciplinary Outlook

Development of Sustainable Synthetic Processes

The increasing emphasis on environmental sustainability in chemical manufacturing necessitates the development of green synthetic routes for producing complex intermediates like 2,3-Dichloro-4-(chloromethyl)pyridine. mdma.ch Traditional methods for synthesizing pyridine (B92270) derivatives often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Future research will likely focus on adopting greener alternatives that enhance efficiency, reduce environmental impact, and improve safety.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. nih.gov

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants combine in a single step to form a complex product, minimizing solvent usage and purification steps. nih.gov

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents, such as water or ethanol (B145695), is a cornerstone of green chemistry. researchgate.netresearchgate.net Research into recyclable catalysts or solvent-free conditions for pyridine synthesis is a promising avenue. rasayanjournal.co.inresearchgate.net

| Approach | Traditional Methods | Green Chemistry Methods |

|---|---|---|

| Reaction Time | Often several hours to days | Reduced to minutes or a few hours nih.gov |

| Solvents | Often uses hazardous or toxic organic solvents rasayanjournal.co.in | Employs safer solvents like water, ethanol, or solvent-free conditions researchgate.net |

| Catalysts | May use stoichiometric, toxic, or heavy-metal catalysts | Focuses on recyclable, non-toxic, or metal-free organocatalysts rasayanjournal.co.in |

| Efficiency | Multi-step processes with intermediate isolation | High efficiency through one-pot or multicomponent reactions nih.gov |

| Waste Generation | Higher waste production | Reduced waste and byproducts, higher atom economy rasayanjournal.co.in |

Exploration of Novel Catalytic Transformations

The three chlorine atoms on this compound offer distinct sites for catalytic transformations, primarily through cross-coupling reactions. A major challenge in the functionalization of di- or tri-halogenated pyridines is achieving site-selectivity. nih.govnih.gov Future research will focus on developing novel catalytic systems that can selectively target one chlorine atom over the others.

Palladium and nickel-based catalysts are central to this field. nih.govnih.gov For instance, studies on 2,4-dichloropyridines have shown that the choice of ligand can invert the conventional reactivity, allowing for selective coupling at the C4 position instead of the more reactive C2 position. nih.gov A sterically hindered N-heterocyclic carbene ligand, for example, can promote room-temperature cross-coupling at C4. nih.gov Similarly, nickel catalysis using specific phosphine (B1218219) ligands like PPh2Me has demonstrated high selectivity for monoarylation in dichloropyridines. nih.gov

The exploration of such catalytic systems for this compound could unlock pathways to novel structures by enabling sequential functionalization at the C2, C3, and C4 positions. This would allow for the controlled introduction of aryl, heteroaryl, and alkyl groups. nih.govnih.gov

| Catalyst System | Substrate Type | Selective Position | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium / Sterically Hindered NHC Ligand | 2,4-Dichloropyridines | C4 | Inverts conventional C2 selectivity under ligand control. nih.gov | nih.gov |

| Nickel / PPh2Me or PPh3 Ligand | Dichloropyridines | Monoarylation | High selectivity for mono- over di-substitution. nih.gov | nih.gov |

| Palladium / No Ligand ("Jeffery" conditions) | 2,5-Dichloropyridine | C5 | Achieves high selectivity for the less reactive position. nih.gov | nih.gov |

| Palladium / Phenanthroline Ligand | Pyridines (C-H arylation) | C3 | Enables functionalization at the C3 position via C-H activation. nih.gov | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat transfer, precise reaction control, and easier scalability. acs.orgresearchgate.net The synthesis of heterocyclic compounds, which can involve hazardous intermediates or highly exothermic reactions, is particularly well-suited for flow reactors. akjournals.commdpi.com Future work on this compound will likely leverage flow chemistry to develop safer and more efficient manufacturing processes. For example, the hydrogenation of functionalized pyridines has been successfully performed using continuous flow devices, achieving full conversion at high pressure and temperature with short residence times. researchgate.net

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery of new molecules. researchgate.netnih.gov Automated systems can perform multi-step syntheses and purifications without manual intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. akjournals.comyoutube.com Cartridge-based systems, which contain pre-packaged reagents for specific transformations, further simplify the automation process, making complex synthesis accessible to a broader range of researchers. youtube.com

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous intermediates due to large volumes. | Enhanced safety due to small reaction volumes and superior heat/mass transfer. acs.org |